molecular formula C13H17N3O B5848174 3,3-dimethyl-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

3,3-dimethyl-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

Cat. No.: B5848174
M. Wt: 231.29 g/mol
InChI Key: YNAJKXUNCVAMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is a heterocyclic compound that has gained significant attention in scientific research. It is commonly referred to as DPTT and has been synthesized through various methods. The compound has shown promising results in the field of medicinal chemistry due to its diverse range of biological activities. In

Mechanism of Action

The mechanism of action of DPTT is not fully understood. However, it has been reported to act as an inhibitor of various enzymes such as human neutrophil elastase, tyrosinase, and xanthine oxidase. DPTT has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
DPTT has been reported to exhibit a diverse range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. DPTT has also been reported to possess antimicrobial and antifungal properties. Moreover, DPTT has been shown to inhibit the activity of human neutrophil elastase, which is involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

DPTT has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DPTT has also shown promising results in various biological assays. However, DPTT has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous biological assays. Moreover, DPTT has not been extensively studied in vivo, which can limit its potential for clinical applications.

Future Directions

There are several future directions for the research of DPTT. One of the potential areas of research is the development of DPTT as a potent inhibitor of human neutrophil elastase, which is involved in the inflammatory response. Moreover, DPTT can be further studied for its anticancer, antimicrobial, and antifungal properties. The potential of DPTT as a therapeutic agent for the treatment of tuberculosis can also be explored. Furthermore, the development of DPTT analogs with improved solubility and bioavailability can be an area of research.
Conclusion
DPTT is a heterocyclic compound that has shown promising results in various biological assays. It has been reported to possess anticancer, antimicrobial, antifungal, anti-inflammatory, and analgesic properties. DPTT has also shown potential as a potent inhibitor of human neutrophil elastase. However, further research is needed to fully understand the mechanism of action and potential clinical applications of DPTT.

Synthesis Methods

DPTT can be synthesized through various methods. One of the most common methods is the reaction of 1-phenyl-3-methyl-1,2,3,6-tetrahydropyridine-2,4-dione with hydrazine hydrate in the presence of acetic acid. The reaction yields DPTT as a white crystalline solid with a melting point of 219-221 °C.

Scientific Research Applications

DPTT has been extensively studied for its biological activities. It has been reported to possess anticancer, antimicrobial, antifungal, anti-inflammatory, and analgesic properties. DPTT has also shown potential as a potent inhibitor of human neutrophil elastase, which is a key enzyme involved in the inflammatory response. Moreover, DPTT has been reported to exhibit antitubercular activity against Mycobacterium tuberculosis.

Properties

IUPAC Name

3,3-dimethyl-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-13(2)15-10-6-9-14(15)12(17)16(13)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAJKXUNCVAMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N2CCCN2C(=O)N1C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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